8-Prenyldaidzein

Descripción general

Descripción

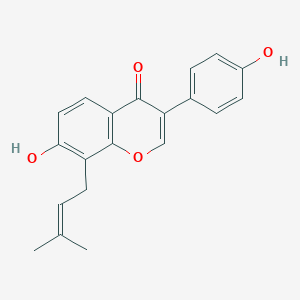

8-Prenyldaidzein is a naturally occurring isoflavonoid compound, specifically a 7-hydroxyisoflavone, characterized by the presence of a prenyl group at the 8th position of the daidzein molecule. This compound is found in various plants, including Bituminaria morisiana and Glycine max (soybean). It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Prenyldaidzein typically involves the prenylation of daidzein. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of engineered microorganisms. For instance, Saccharomyces cerevisiae can be genetically modified to express prenyltransferases, which catalyze the prenylation of daidzein. This method offers a sustainable and scalable approach to produce this compound .

Análisis De Reacciones Químicas

Structural Basis for Reactivity

8-Prenyldaidzein is a prenylated isoflavone derivative of daidzein, characterized by:

-

A prenyl group (-C₅H₈) at the C8 position of the A-ring

-

Two phenolic hydroxyl groups at C7 and C4′

-

A conjugated π-system across the isoflavone backbone

These groups confer distinct reactivity patterns:

| Functional Group | Potential Reactivity |

|---|---|

| Prenyl moiety | Susceptible to electrophilic addition, cyclization, or oxidation under acidic conditions |

| Phenolic -OH groups | Participate in redox reactions, methylation, acetylation, or glycosylation |

| Isoflavone core | Stabilizes radicals via resonance; prone to oxidation at C2-C3 double bond |

2.2. Antioxidant Redox Reactions

This compound demonstrates radical-scavenging activity via hydrogen atom transfer (HAT):

-

The prenyl group enhances lipid solubility, improving interaction with lipid radicals .

-

IC₅₀ values for DPPH scavenging are comparable to α-tocopherol (11.4 μM) .

3.1. Oxidative Degradation

Under pro-oxidative conditions (e.g., Fe³⁺/H₂O₂), the isoflavone core undergoes oxidation:

3.2. pH-Dependent Behavior

-

Acidic conditions : Prenyl groups undergo cyclization to form pyran or furan derivatives.

-

Alkaline conditions : Dehydroxylation at C7 or C4′ occurs, reducing antioxidant capacity .

Synthetic Challenges and Opportunities

No direct chemical synthesis of this compound has been reported, but related prenylated flavonoids are synthesized via:

Computational Reactivity Predictions

Molecular dynamics simulations suggest:

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Recent studies have demonstrated that 8-PD exhibits significant anti-inflammatory effects, particularly in the context of obesity-related inflammation.

- Mechanism of Action : 8-PD has been shown to repress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. It also reduces the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38 MAPK, leading to decreased secretion of pro-inflammatory cytokines and chemokines like CCL2 from macrophages .

- Case Study : An ex vivo study involving mice fed a high-fat diet revealed that treatment with 8-PD significantly inhibited CCL2 secretion from adipose tissues, demonstrating its potential to modulate inflammatory responses in obesity .

Neuroprotective Effects

8-PD has also been investigated for its neuroprotective properties, particularly concerning neurodegenerative diseases such as Alzheimer's.

- Binding Affinity : Research indicates that 8-PD shows strong binding affinity to targets such as phosphodiesterase 5A (PDE5A) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which are implicated in Alzheimer's disease pathology. This suggests that 8-PD may help mitigate cognitive decline associated with neurodegeneration .

- Therapeutic Potential : The favorable drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-PD position it as a promising candidate for further development in treating Alzheimer's disease .

Antiviral Activity

Emerging research highlights the antiviral potential of 8-PD against various viral strains.

Comparative Data Table

The following table summarizes the key applications and findings related to this compound:

Mecanismo De Acción

The mechanism of action of 8-Prenyldaidzein involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Cytotoxic Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparación Con Compuestos Similares

8-Prenyldaidzein can be compared with other prenylated isoflavonoids such as:

Lupiwighteone: Similar structure but with an additional hydroxyl group.

Derrone: Differing in the position of the prenyl group.

Gancaonin M: Contains an additional methoxy group.

2,3-Dehydrokievitone: Lacks the prenyl group but has additional hydroxyl groups.

Uniqueness: this compound is unique due to its specific prenylation at the 8th position, which imparts distinct biological activities and chemical reactivity compared to other isoflavonoids .

Actividad Biológica

8-Prenyldaidzein (8-PD) is a prenylated isoflavone derived from daidzein, a compound commonly found in soy products. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and cytotoxic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a prenyl group at the 8-position of the daidzein molecule. Its chemical formula is with a unique structure that enhances its biological activity compared to non-prenylated isoflavones .

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. An ex vivo study showed that 8-PD effectively inhibited the secretion of pro-inflammatory C-C motif chemokine ligand 2 (CCL2) from adipose tissues in mice subjected to a high-fat diet. This suggests that 8-PD can modulate macrophage activation under conditions associated with obesity .

The anti-inflammatory effects are mediated through several pathways:

- Inhibition of NF-κB Activation : 8-PD represses nuclear factor kappa B (NF-κB) activation, which plays a crucial role in inflammatory responses .

- Downregulation of MAPK Pathways : It reduces the activation of ERK1/2, JNK, and p38 MAPK pathways, which are involved in inflammation signaling .

- Cytokine Regulation : While 8-PD did not significantly alter TNFα levels, it effectively suppressed IL-1β and CCL2 expression in activated macrophages .

Cytotoxic Activity

In addition to its anti-inflammatory effects, this compound has shown cytotoxic activities against various cancer cell lines. Research indicates that prenylated isoflavonoids possess enhanced cytotoxicity compared to their non-prenylated counterparts .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Anti-Inflammatory Activity | Cytotoxic Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | NF-κB inhibition, MAPK pathway modulation |

| Daidzein | Moderate | Low | Limited anti-inflammatory effects |

| 8-Prenylgenistein | High | Moderate | Similar mechanisms as 8-PD |

Study on Macrophage Activation

A study conducted on RAW264.7 macrophage-like cells revealed that treatment with 8-PD significantly reduced the expression of inflammatory genes such as CCL2 and IL-1β. The findings suggest that 8-PD can effectively modulate inflammatory responses even in the presence of hypertrophic adipocyte secretions .

Cytotoxicity Assessment

In vitro assessments have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Propiedades

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)3-8-15-18(22)10-9-16-19(23)17(11-24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-11,21-22H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKCBBHHFITUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antioxidant properties of 8-Prenyldaidzein and how does its structure contribute to this activity?

A1: this compound demonstrates antioxidant activity primarily through its ability to scavenge free radicals. [] The presence of the prenyl group at the 8-position of the daidzein molecule plays a crucial role in this activity. Specifically, the CH bond of the prenyl substituent is identified as the most thermodynamically favorable site for trapping free radicals in both gas phase and lipid-rich environments. [] This suggests that this compound could be particularly effective as an antioxidant in lipid-rich areas of the body.

Q2: Has this compound been isolated from any plant sources, and if so, which ones?

A2: Yes, this compound has been successfully isolated from several plant species. Research indicates its presence in Erythrina indica [], Erythrina fusca [, ], and Bituminaria morisiana. [] These findings suggest that this compound could be a potential bioactive compound of interest for future studies exploring its potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.